4-(4,5-Diphenyl-1H-imidazol-2-yl)phenol synthesis protocol
4-(4,5-Diphenyl-1H-imidazol-2-yl)phenol synthesis protocol
An In-Depth Technical Guide to the Synthesis of 4-(4,5-Diphenyl-1H-imidazol-2-yl)phenol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 4-(4,5-Diphenyl-1H-imidazol-2-yl)phenol, a lophine derivative with significant potential in medicinal chemistry and materials science. Lophine and its derivatives are recognized for their chemiluminescent properties and a wide range of pharmacological activities, making them attractive targets for drug discovery and development.[1] This document outlines the prevalent one-pot synthesis protocol, summarizes key quantitative data from various catalytic systems, and presents a detailed experimental methodology.
Core Synthesis Pathway: The Radziszewski Reaction
The synthesis of 4-(4,5-Diphenyl-1H-imidazol-2-yl)phenol is typically achieved through a multi-component reaction known as the Debus-Radziszewski imidazole (B134444) synthesis.[2][3] This reaction involves the condensation of a 1,2-dicarbonyl compound (benzil), an aldehyde (4-hydroxybenzaldehyde), and an ammonia (B1221849) source (commonly ammonium (B1175870) acetate).[2][3][4] This one-pot approach is highly efficient and offers good yields of the desired 2,4,5-trisubstituted imidazole.[5][6][7]
The generally accepted, though not definitively proven, mechanism proceeds in two main stages. Initially, the dicarbonyl compound reacts with two equivalents of ammonia to form a diimine intermediate. This intermediate then condenses with the aldehyde to form the final imidazole ring.[2][8]
Experimental Protocols
This section details the materials and methods for the synthesis of 4-(4,5-Diphenyl-1H-imidazol-2-yl)phenol.
Materials Required:
-
Benzil (B1666583) (1.0 mmol)
-
4-Hydroxybenzaldehyde (B117250) (1.0 mmol)
-
Ammonium Acetate (B1210297) (2.5 mmol or stoichiometric excess)
-
Catalyst (e.g., NaH₂PO₄, Dendrimer-PWA, Graphene oxide-chitosan, see Table 1 for options)[1]
-
Ethanol (B145695) (for washing and recrystallization)
-
Hexane and Ethyl Acetate (for column chromatography, if necessary)
-
Glacial Acetic Acid (optional solvent/catalyst)[9]
General One-Pot Synthesis Procedure (Solvent-Free):
-
In a round-bottom flask, combine benzil (1.0 mmol), 4-hydroxybenzaldehyde (1.0 mmol), ammonium acetate (2.5 mmol), and the chosen catalyst at the specified loading (see Table 1).[1]
-
Heat the reaction mixture under solvent-free (neat) conditions with stirring at a temperature typically ranging from 120 °C to 160 °C.[1][7][10]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion (typically between 10 to 45 minutes, depending on the catalyst and temperature), allow the reaction mixture to cool to room temperature.[1]
-
Add ethanol to the solidified mixture and stir until the solid is well-dispersed.
-
Collect the crude product by vacuum filtration and wash thoroughly with cold ethanol.[1]
-
Purify the crude product by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture to yield the pure 4-(4,5-Diphenyl-1H-imidazol-2-yl)phenol.[1][11]
-
Alternatively, if the product is not crystalline, purification can be achieved using silica (B1680970) gel column chromatography with a hexane/ethyl acetate eluent system.[1]
Quantitative Data Summary
The choice of catalyst and reaction conditions significantly influences the reaction time and yield of lophine derivatives. The following table summarizes various catalytic systems used for the one-pot synthesis of these compounds under solvent-free conditions.
| Catalyst | Catalyst Loading | Temperature (°C) | Time (min) | Yield (%) | Reference |
| Sodium Dihydrogen Phosphate (NaH₂PO₄) | 33 mol% | 120 | 25-45 | 98-99 | [10] |
| Dendrimer-PWA | Not Specified | 120 | Not Specified | High | [10] |
| NiO Nanoparticles | 10 mg | 120 | Not Specified | Good to Excellent | [10] |
| Mandelic Acid | 20 mol% | 120 | Not Specified | High | [10] |
| Diethyl Ammonium Hydrogen Phosphate | 3 mmol | 100 | Not Specified | Excellent | [6] |
| Lactic Acid | 1 ml | 160 | Not Specified | up to 92 | [7] |
| Lemon Peel Powder | 10 mol% | 70 | 45 | 91 | [12] |
Characterization Data
The final product, 4-(4,5-Diphenyl-1H-imidazol-2-yl)phenol, is a white to light yellow powder or crystal.[13]
-
Molecular Formula: C₂₁H₁₆N₂O[13]
-
Molecular Weight: 312.37 g/mol [13]
-
Melting Point: 258 °C to 278 °C (literature values vary)[14][15]
-
Purity: >98.0% (HPLC)[13]
Experimental Workflow Diagram
The following diagram illustrates the key steps in the one-pot synthesis of 4-(4,5-Diphenyl-1H-imidazol-2-yl)phenol.
Caption: One-pot synthesis workflow for 4-(4,5-Diphenyl-1H-imidazol-2-yl)phenol.
Signaling Pathways and Applications
Derivatives of 2,4,5-triphenyl-1H-imidazole, such as the subject of this guide, are of significant interest in drug development. They have been investigated for a variety of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[9][11][16] Notably, lophine derivatives have been explored as potent inhibitors of enzymes implicated in neurodegenerative diseases, such as cholinesterases (AChE and BuChE) in the context of Alzheimer's disease.[1] The versatile synthesis and biological potential of these compounds make them valuable scaffolds for further research and development.
The following diagram illustrates a conceptual relationship between the synthesis of this compound and its potential application in inhibiting disease-related enzymes.
Caption: Conceptual pathway from synthesis to potential therapeutic application.
References
- 1. benchchem.com [benchchem.com]
- 2. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]
- 3. scribd.com [scribd.com]
- 4. mdpi.com [mdpi.com]
- 5. [PDF] One-pot synthesis of 2,4,5-trisubstituted imidazole derivatives catalyzed by btppc under solvent-free conditions | Semantic Scholar [semanticscholar.org]
- 6. Synthesis of 2,4,5-Triphenyl Imidazole Derivatives Using Diethyl Ammonium Hydrogen Phosphate as Green, Fast and Reusable Catalyst [pubs.sciepub.com]
- 7. ijprajournal.com [ijprajournal.com]
- 8. scribd.com [scribd.com]
- 9. ijfmr.com [ijfmr.com]
- 10. thieme-connect.com [thieme-connect.com]
- 11. asianpubs.org [asianpubs.org]
- 12. nanobioletters.com [nanobioletters.com]
- 13. 4-(4,5-Diphenyl-1H-imidazol-2-yl)phenol [for Biochemical R… [cymitquimica.com]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. chemimpex.com [chemimpex.com]
- 16. japsonline.com [japsonline.com]
